molecular formula C17H15Cl2NO4 B11706951 N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide

N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B11706951
M. Wt: 368.2 g/mol
InChI Key: JFDGNPMCICYUQB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic amide derivative characterized by a benzodioxol moiety linked via a butanamide chain to a 2,4-dichlorophenoxy group.

Properties

Molecular Formula

C17H15Cl2NO4

Molecular Weight

368.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide

InChI

InChI=1S/C17H15Cl2NO4/c18-11-3-5-14(13(19)8-11)22-7-1-2-17(21)20-12-4-6-15-16(9-12)24-10-23-15/h3-6,8-9H,1-2,7,10H2,(H,20,21)

InChI Key

JFDGNPMCICYUQB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate leaving group.

    Formation of the Butanamide Linkage: The final step involves the coupling of the benzodioxole and dichlorophenoxy intermediates with a butanamide moiety under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Anticancer Research

N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide has shown promising results in anticancer studies. Its structural components suggest potential mechanisms of action that include:

  • Inhibition of Cell Proliferation : Studies have indicated that the compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have been tested against breast cancer and prostate cancer cells, showing significant cytotoxic effects.

Data Table: Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundMCF-7 (Breast Cancer)15Moderate toxicity observed
This compoundPC-3 (Prostate Cancer)10High cytotoxicity

Antiviral Activity

Research has also highlighted the antiviral properties of this compound. Similar compounds have been shown to interfere with viral replication processes.

Case Study: Influenza Virus

A study focusing on small molecule inhibitors targeting influenza A virus RNA polymerase found that compounds structurally similar to this compound could inhibit viral replication effectively. This suggests potential applications in developing antiviral therapies.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of Benzodioxole Moiety : The initial step typically involves synthesizing the benzodioxole structure through condensation reactions.
  • Substitution Reactions : The introduction of the dichlorophenoxy group occurs via nucleophilic substitution.

Derivatives of this compound are being explored for enhanced biological activity and reduced toxicity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to N-(2H-1,3-benzodioxol-5-yl)-4-(4-chloro-2-methylphenoxy)butanamide (), a close analog differing in the phenoxy substituents. The target compound features 2,4-dichloro substitution, whereas the analog has 4-chloro-2-methyl. This substitution alters electronic, steric, and hydrophobic properties, impacting molecular interactions and pharmacokinetics.

Physicochemical Properties Comparison

The following table summarizes key properties inferred from structural analogs and computational predictions:

Property N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide N-(2H-1,3-benzodioxol-5-yl)-4-(4-chloro-2-methylphenoxy)butanamide
Molecular Formula C₁₇H₁₄Cl₂NO₄ (inferred) C₁₈H₁₈ClNO₄
Molecular Weight (g/mol) ~367.9 (calculated) 347.8
logP ~5.1 (predicted) 4.564
logSw (Water Solubility) ~-4.8 (predicted) -4.5503
Hydrogen Bond Acceptors 5 5
Hydrogen Bond Donors 1 1
Polar Surface Area (Ų) ~47.7 47.736

Key Observations :

  • The 2,4-dichloro substitution increases molecular weight by ~20 g/mol compared to the 4-chloro-2-methyl analog due to the replacement of a methyl group with chlorine.
  • The additional chlorine elevates logP (~5.1 vs.

Comparison with Stereoisomeric Analogs ()

The compounds in (e.g., (R)- and (S)-stereoisomers) share an amide backbone but differ markedly in stereochemistry and substituents (e.g., dimethylphenoxy groups). While direct data are unavailable, their structural complexity suggests:

  • Steric Effects : Bulky substituents (e.g., diphenylhexane chains) likely reduce membrane permeability compared to the simpler butanamide-linked target compound.
  • Stereochemical Influence : Chirality in compounds could lead to divergent biological activities, underscoring the target compound’s advantage in synthetic simplicity.

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-(2,4-dichlorophenoxy)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-[(3S)-3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-hydroxy-3-phenylpropyl]-3-(1,3-dioxoisoindol-2-yl)propanamide
  • Molecular Formula: C18H18Cl2N2O5
  • Molecular Weight: 397.25 g/mol

The compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: Studies have shown that compounds with similar structures can inhibit enzymes such as α-amylase, which is crucial for carbohydrate metabolism. For instance, related benzodioxol derivatives have demonstrated significant α-amylase inhibition with IC50 values ranging from 0.68 µM to 0.85 µM .
  • Anticancer Properties: Research indicates that benzodioxol derivatives can exhibit cytotoxic effects on various cancer cell lines while showing minimal toxicity to normal cells. For example, compound IIc from a related study reduced blood glucose levels in diabetic mice significantly and showed anticancer efficacy against multiple cell lines .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Description Reference
α-Amylase Inhibition Potent inhibitor with IC50 values indicating effective management of diabetes.
Anticancer Activity Exhibits cytotoxicity against cancer cells while sparing normal cells.
Pharmacokinetics Demonstrates favorable pharmacokinetic properties in preclinical models.
Selectivity for Kinases High selectivity for Src family kinases (SFKs), relevant in cancer progression.

Case Study 1: Antidiabetic Potential

In a study involving streptozotocin-induced diabetic mice, compound IIc significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . This suggests its potential as a therapeutic agent for managing diabetes.

Case Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of various benzodioxol derivatives on cancer cell lines. Compound IIc showed significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM, indicating its potential as an anticancer drug .

Toxicological Profile

While the compound shows promising therapeutic effects, it is essential to consider its safety profile:

  • Toxicity Studies: Initial assessments indicate that the compound may cause skin and eye irritation at higher concentrations . Further studies are needed to establish a comprehensive safety profile.

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